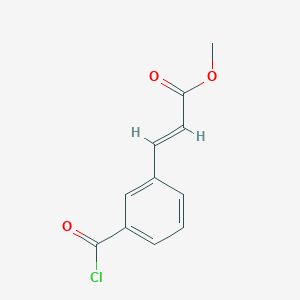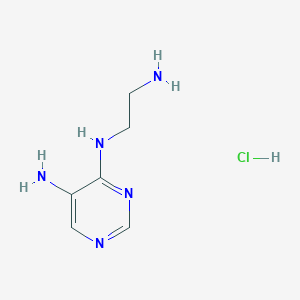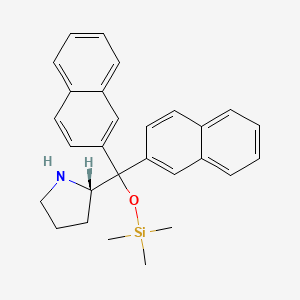
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl Group: This step involves the reaction of the pyrrolidine ring with naphthalene derivatives and trimethylsilyl reagents under specific conditions to introduce the desired substituent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of flow microreactor systems, which have been shown to enhance the efficiency and sustainability of chemical processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Conditions for substitution reactions may vary depending on the specific substituents involved.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while reduction may result in the formation of simpler pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The exact mechanism will depend on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors, while in a chemical reaction, it may act as a catalyst or reactant.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(Di(naphthalen-2-yl)methyl)pyrrolidine: Similar structure but lacks the trimethylsilyl group.
(S)-2-(Di(phenyl)methyl)pyrrolidine: Similar structure with phenyl groups instead of naphthalene.
Uniqueness
(S)-2-(Di(naphthalen-2-yl)((trimethylsilyl)oxy)methyl)pyrrolidine is unique due to the presence of the trimethylsilyl group, which can influence its reactivity and properties. This makes it distinct from other similar compounds and potentially useful in specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C28H31NOSi |
|---|---|
Peso molecular |
425.6 g/mol |
Nombre IUPAC |
[dinaphthalen-2-yl-[(2S)-pyrrolidin-2-yl]methoxy]-trimethylsilane |
InChI |
InChI=1S/C28H31NOSi/c1-31(2,3)30-28(27-13-8-18-29-27,25-16-14-21-9-4-6-11-23(21)19-25)26-17-15-22-10-5-7-12-24(22)20-26/h4-7,9-12,14-17,19-20,27,29H,8,13,18H2,1-3H3/t27-/m0/s1 |
Clave InChI |
RUDGRBALLGREHS-MHZLTWQESA-N |
SMILES isomérico |
C[Si](C)(C)OC([C@@H]1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
SMILES canónico |
C[Si](C)(C)OC(C1CCCN1)(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 3-oxa-8-aza-bicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12972615.png)
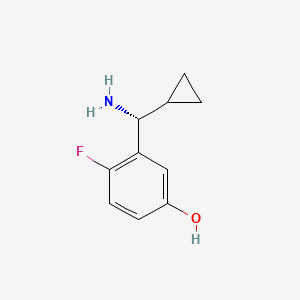
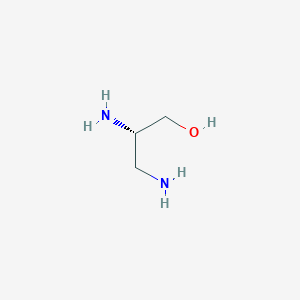

![2-(3-Fluoropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B12972631.png)

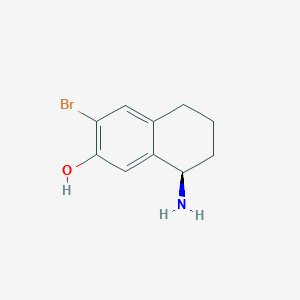

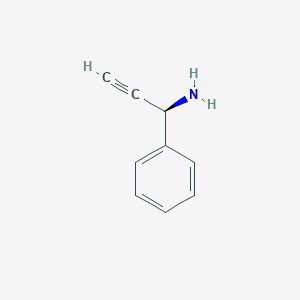
![2-Chloro-6-methoxy-4-[(methoxymethoxy)methyl]pyridine](/img/structure/B12972657.png)

